2-methyl-N-(1-methyl-1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-N-(1-methyl-1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes an indole moiety, a thiazolopyrimidine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-methyl-1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine core
Indole Derivative Preparation: The indole derivative can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Thiazolopyrimidine Core Formation: The thiazolopyrimidine core can be constructed through a cyclization reaction involving a thioamide and a β-ketoester under basic conditions.
Carboxamide Introduction: The final step involves the reaction of the thiazolopyrimidine intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-methyl-1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-N-(1-methyl-1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-methyl-1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another indole derivative with potential anticancer properties.
1H-Indole-3-carbaldehyde: A precursor for various biologically active compounds.
1H-Indole-3-ethanamine, N-methyl-: Known for its role in neurotransmission and potential therapeutic applications.
Uniqueness
2-methyl-N-(1-methyl-1H-indol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of an indole moiety, a thiazolopyrimidine core, and a carboxamide group. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H14N4O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methyl-N-(1-methylindol-4-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H14N4O2S/c1-10-9-21-16(23)12(8-18-17(21)24-10)15(22)19-13-4-3-5-14-11(13)6-7-20(14)2/h3-9H,1-2H3,(H,19,22) |
InChI Key |
QFWLVFWBQULXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
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